4-tert-Butyl-N-cyclooctylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-N-cyclooctylbenzamide is an organic compound with the molecular formula C19H29NO It is a benzamide derivative characterized by the presence of a tert-butyl group and a cyclooctyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-cyclooctylbenzamide typically involves the condensation of 4-tert-butylbenzoyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-N-cyclooctylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles replace the tert-butyl or cyclooctyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-tert-Butyl-N-cyclooctylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-N-cyclooctylbenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the transport of ε-toxin channels in bacterial cells, thereby preventing the toxin from exerting its harmful effects . The compound may also interact with other cellular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzamide: Lacks the cyclooctyl group, making it less bulky and potentially less effective in certain applications.
N-cyclooctylbenzamide: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
4-tert-Butyl-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group, which may influence its steric properties and interactions with molecular targets.
Uniqueness
4-tert-Butyl-N-cyclooctylbenzamide is unique due to the presence of both the tert-butyl and cyclooctyl groups, which confer distinct steric and electronic properties. These features can enhance its interactions with specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H29NO |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-tert-butyl-N-cyclooctylbenzamide |
InChI |
InChI=1S/C19H29NO/c1-19(2,3)16-13-11-15(12-14-16)18(21)20-17-9-7-5-4-6-8-10-17/h11-14,17H,4-10H2,1-3H3,(H,20,21) |
InChI Key |
LHNSBIUPQDSYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.